molecular formula C22H18Cl4N6O3 B15141821 CWI1-2 hydrochloride

CWI1-2 hydrochloride

Cat. No.: B15141821
M. Wt: 556.2 g/mol
InChI Key: UXAOLDYLYMMMRC-FZQKVMMRSA-N
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Description

CWI1-2 hydrochloride is a potent and selective inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2). This compound binds to IGF2BP2 and inhibits its interaction with N6-Methyladenosine (m6A)-modified target transcripts. It has shown promising anti-leukemic effects by inducing apoptosis and differentiation in acute myeloid leukemia (AML) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CWI1-2 hydrochloride involves the reaction of N,N′,N′′-Tris (5-chloro-2-hydroxybenzylideneamino)guanidine with hydrochloric acid. The reaction conditions typically include:

    Solvent: Dimethyl sulfoxide (DMSO)

    Temperature: Room temperature

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with optimization for large-scale production, including:

Chemical Reactions Analysis

Types of Reactions

CWI1-2 hydrochloride primarily undergoes:

    Substitution Reactions: Due to the presence of chloro and hydroxy groups

    Complex Formation: With IGF2BP2

Common Reagents and Conditions

    Reagents: Hydrochloric acid, DMSO

    Conditions: Room temperature, controlled pH

Major Products

The major product formed from the reaction of this compound with IGF2BP2 is a complex that inhibits the interaction between IGF2BP2 and m6A-modified transcripts .

Scientific Research Applications

CWI1-2 hydrochloride has several scientific research applications:

Mechanism of Action

CWI1-2 hydrochloride exerts its effects by binding to IGF2BP2 and inhibiting its interaction with m6A-modified target transcripts. This inhibition disrupts the stabilization and translation of key transcripts involved in glutamine metabolism, such as MYC, SLC1A5, and GPT2. Consequently, this leads to reduced ATP production, impaired mitochondrial function, and induction of apoptosis and differentiation in AML cells .

Comparison with Similar Compounds

Similar Compounds

    FB23-2: Another IGF2BP2 inhibitor with similar binding properties.

    STM2457: Inhibits m6A readers but targets different pathways.

Uniqueness

CWI1-2 hydrochloride is unique due to its high selectivity and potency in inhibiting IGF2BP2. It specifically targets m6A-modified transcripts, making it a valuable tool for studying m6A-related processes and developing anti-leukemic therapies .

Properties

Molecular Formula

C22H18Cl4N6O3

Molecular Weight

556.2 g/mol

IUPAC Name

1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10-,27-11+,28-12+;

InChI Key

UXAOLDYLYMMMRC-FZQKVMMRSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl

Origin of Product

United States

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